5-Bromo-2-methyl-2H-indazole
CAS No.: 465529-56-0
Cat. No.: VC2046126
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 465529-56-0 |
---|---|
Molecular Formula | C8H7BrN2 |
Molecular Weight | 211.06 g/mol |
IUPAC Name | 5-bromo-2-methylindazole |
Standard InChI | InChI=1S/C8H7BrN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 |
Standard InChI Key | QFZOHVHNTZTZMJ-UHFFFAOYSA-N |
SMILES | CN1C=C2C=C(C=CC2=N1)Br |
Canonical SMILES | CN1C=C2C=C(C=CC2=N1)Br |
Introduction
Chemical Properties and Structure
Molecular Structure
5-Bromo-2-methyl-2H-indazole possesses a bicyclic structure consisting of a benzene ring fused with a five-membered nitrogen-containing heterocycle. The molecular formula is C₈H₇BrN₂, with a distinctive positioning of the bromine atom at the 5th position and a methyl group at the 2nd position (N-2) of the indazole ring . The compound's structure can be represented using various notations:
Physical Properties
The physical properties of 5-Bromo-2-methyl-2H-indazole are crucial for understanding its behavior in different environments and its potential applications. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of 5-Bromo-2-methyl-2H-indazole
Property | Value | Reference |
---|---|---|
Molecular Weight | 211.059 g/mol | |
Density | 1.6±0.1 g/cm³ | |
Boiling Point | 322.7±15.0 °C at 760 mmHg | |
Flash Point | 148.9±20.4 °C | |
CAS Number | 465529-56-0 | |
MDL Number | MFCD09870047 |
Spectroscopic Data
Spectroscopic analysis provides valuable information about the structural characteristics and purity of 5-Bromo-2-methyl-2H-indazole. Table 2 presents the predicted collision cross-section data, which is useful for mass spectrometry analysis and identification of the compound.
Table 2: Predicted Collision Cross Section Data for 5-Bromo-2-methyl-2H-indazole
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 210.98654 | 137.9 |
[M+Na]⁺ | 232.96848 | 143.3 |
[M+NH₄]⁺ | 228.01308 | 143.6 |
[M+K]⁺ | 248.94242 | 143.7 |
[M-H]⁻ | 208.97198 | 138.5 |
[M+Na-2H]⁻ | 230.95393 | 142.2 |
[M]⁺ | 209.97871 | 137.7 |
[M]⁻ | 209.97981 | 137.7 |
Synthesis and Preparation
The synthesis of 5-Bromo-2-methyl-2H-indazole typically involves the bromination of 2-methylindazole. This process generally follows a two-step approach: first, the preparation of 2-methylindazole, followed by selective bromination at the 5-position.
The bromination step usually employs bromine in a suitable solvent such as acetic acid or chloroform, conducted at room temperature or slightly elevated temperatures to ensure complete and selective bromination. The reaction conditions must be carefully controlled to prevent multiple bromination or bromination at undesired positions.
In industrial settings, the production of 5-Bromo-2-methyl-2H-indazole can be scaled up using continuous flow reactors, which provide better control over reaction conditions, leading to higher yields and purity. Automated systems reduce the risk of human error and enhance safety during the manufacturing process.
Biological Activity and Applications
Biochemical Pathways
Indazole derivatives, including 5-Bromo-2-methyl-2H-indazole, have shown significant interactions with various biological targets. Research on indazole compounds has revealed their potential to inhibit several enzymes and receptors involved in different physiological processes .
In particular, indazole derivatives have demonstrated interactions with:
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Kinase enzymes, including checkpoint kinases (CHK1 and CHK2)
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Cyclo-oxygenase-2 (COX-2), an enzyme involved in inflammation
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Cell volume-regulated human kinase (SGK)
These interactions can lead to various biological effects, such as decreased production of inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13).
Pharmacological Properties and Applications
The diverse biological activities of indazole derivatives make 5-Bromo-2-methyl-2H-indazole a compound of significant interest in pharmaceutical research. Studies on related indazole compounds have demonstrated various pharmacological properties:
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Anti-inflammatory activity: Through inhibition of COX-2 and reduction of inflammatory mediators
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Anti-cancer potential: Many indazole derivatives have shown promising results as kinase inhibitors in cancer research
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Antimicrobial properties: Certain indazole compounds exhibit activity against various bacteria and fungi
Beyond pharmaceutical applications, 5-Bromo-2-methyl-2H-indazole serves as a valuable building block in organic synthesis, particularly for the development of more complex molecules with specific biological activities. Its unique structure makes it suitable for various chemical transformations, including substitution reactions at the bromine position, which can lead to a wide range of derivatives with enhanced or modified properties.
Comparison with Similar Compounds
To better understand the unique properties and potential applications of 5-Bromo-2-methyl-2H-indazole, it is helpful to compare it with structurally similar compounds. Table 3 presents a comparison of 5-Bromo-2-methyl-2H-indazole with related indazole derivatives.
Table 3: Comparison of 5-Bromo-2-methyl-2H-indazole with Related Compounds
The presence of the bromine atom in 5-Bromo-2-methyl-2H-indazole significantly affects its reactivity in substitution reactions compared to 2-methylindazole. The bromine provides an excellent leaving group and a site for further functionalization through various coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions.
The N-2 methylation creates a distinct reactivity profile compared to 5-bromo-1-methylindazole isomers. The position of substitution on the indazole nitrogen atoms (N-1 vs. N-2) results in different electronic properties and biological activities, as demonstrated in studies on regioselective alkylation of indazoles .
Current Research and Future Perspectives
The indazole scaffold continues to attract significant attention in medicinal chemistry due to its versatile biological activities. Research on 5-Bromo-2-methyl-2H-indazole and related compounds is ongoing, with a focus on developing novel therapeutic agents for various diseases.
Recent advances in synthetic methodologies have enabled more efficient and selective preparation of indazole derivatives, including regioselective alkylation approaches that allow for precise control over N-1 versus N-2 substitution patterns . These synthetic innovations are expected to facilitate the exploration of structure-activity relationships and the development of more potent and selective indazole-based drugs.
The incorporation of 5-Bromo-2-methyl-2H-indazole into larger molecular frameworks remains an active area of research, with potential applications in the design of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The bromine substituent provides a valuable handle for further functionalization and diversification of the indazole scaffold through modern coupling technologies.
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